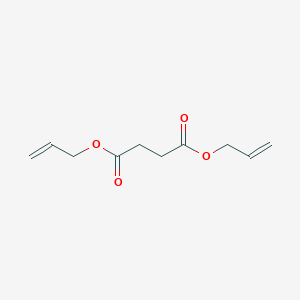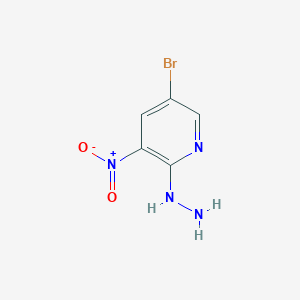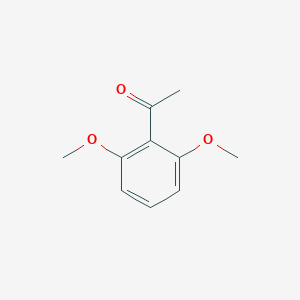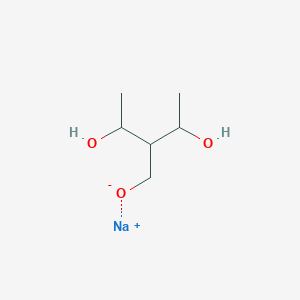
3-(Hydroxymethyl)pentane-2,4-diol, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Hydroxymethyl)pentane-2,4-diol, sodium salt (HMPD) is a chemical compound that has been widely used in various scientific research studies. It is a white crystalline powder that is soluble in water and has a molecular weight of 202.17 g/mol. HMPD is also known as Trisodium Hydroxymethyl Aminomethane or Tris Base.
作用机制
HMPD acts as a buffering agent by accepting or donating hydrogen ions (H+) to maintain a constant pH of a solution. It has a pKa of 8.1, which means that it can buffer solutions in the pH range of 7.0-9.2. HMPD can also bind to metal ions and form complexes, which can affect the stability and activity of enzymes and proteins.
生化和生理效应
HMPD has been shown to have minimal effects on biochemical and physiological processes. It is non-toxic and does not interfere with enzyme activity or protein stability. HMPD is also not metabolized by the body and is excreted unchanged in urine.
实验室实验的优点和局限性
One advantage of using HMPD as a buffer solution is its ability to maintain a constant pH over a wide range of temperatures. It is also relatively inexpensive and easy to prepare. However, HMPD has some limitations. It is not suitable for buffers with a pH below 7.0 or above 9.2. It can also interfere with some enzymatic assays and may affect the solubility of some proteins.
未来方向
There are several future directions for the use of HMPD in scientific research. One area of interest is the development of new buffer systems that can maintain a constant pH over a wider range of temperatures and pH values. Another area of interest is the use of HMPD as a stabilizer for proteins and enzymes in biotechnology applications. HMPD may also have potential therapeutic applications due to its ability to bind to metal ions and form complexes that can affect biological processes. Further research is needed to explore these potential applications of HMPD.
Conclusion:
3-(Hydroxymethyl)pentane-2,4-diol, sodium salt is a widely used buffer solution in scientific research studies. It is synthesized by reacting formaldehyde with aminoethanol and then treating the resulting product with sodium hydroxide. HMPD acts as a buffering agent by accepting or donating hydrogen ions to maintain a constant pH of a solution. It has minimal effects on biochemical and physiological processes and is relatively inexpensive and easy to prepare. However, it has some limitations and further research is needed to explore its potential applications in biotechnology and therapeutics.
合成方法
HMPD is synthesized by reacting formaldehyde with aminoethanol and then treating the resulting product with sodium hydroxide. The overall reaction can be represented as follows:
H2CO + NH2CH2CH2OH + 3NaOH → Na3C4H7O6 + 3H2O
The resulting product is HMPD, which is a trisodium salt of hydroxymethylaminomethane.
科学研究应用
HMPD has been widely used in scientific research studies as a buffer solution. It is commonly used in biochemistry, molecular biology, and other biological sciences. HMPD is used to maintain the pH of a solution at a constant level, which is essential for many biochemical reactions. It is also used as a stabilizer for enzymes and proteins, and as a component of electrophoresis buffers.
属性
CAS 编号 |
16993-67-2 |
|---|---|
产品名称 |
3-(Hydroxymethyl)pentane-2,4-diol, sodium salt |
分子式 |
C6H13NaO3 |
分子量 |
156.16 g/mol |
IUPAC 名称 |
sodium;3-hydroxy-2-(1-hydroxyethyl)butan-1-olate |
InChI |
InChI=1S/C6H13O3.Na/c1-4(8)6(3-7)5(2)9;/h4-6,8-9H,3H2,1-2H3;/q-1;+1 |
InChI 键 |
QJXWLMLYIHLEEP-UHFFFAOYSA-N |
SMILES |
CC(C(C[O-])C(C)O)O.[Na+] |
规范 SMILES |
CC(C(C[O-])C(C)O)O.[Na+] |
其他 CAS 编号 |
16993-67-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



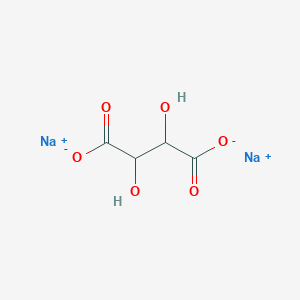
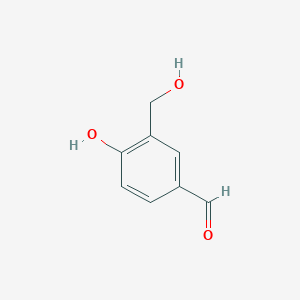
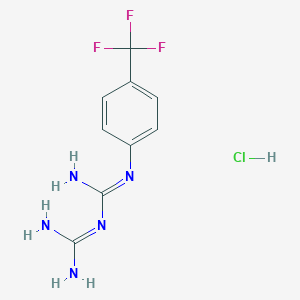
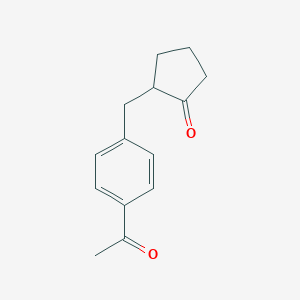
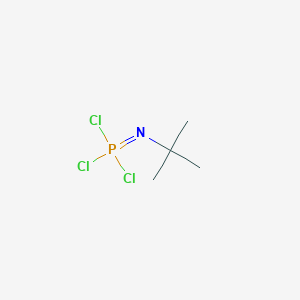
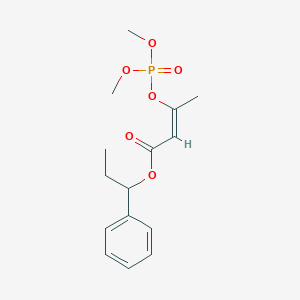
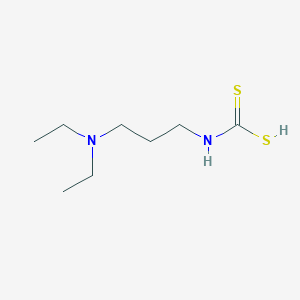
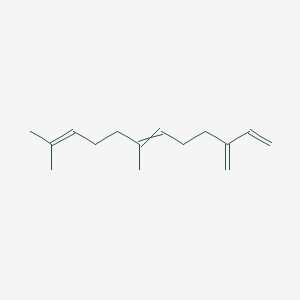
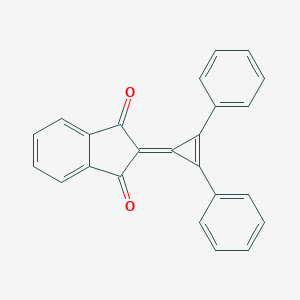
![Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate](/img/structure/B105253.png)

